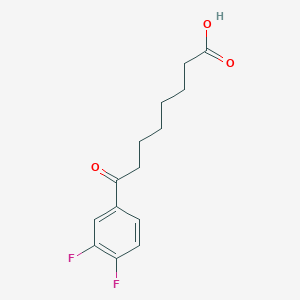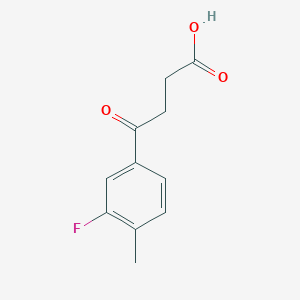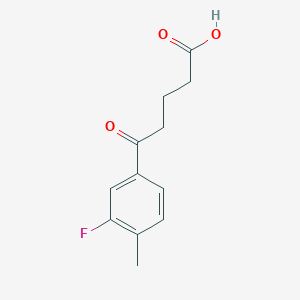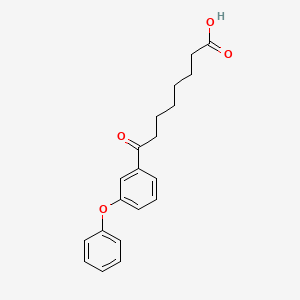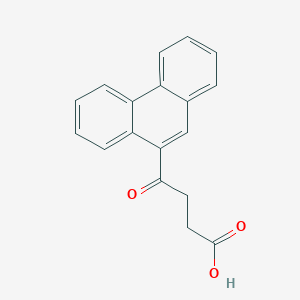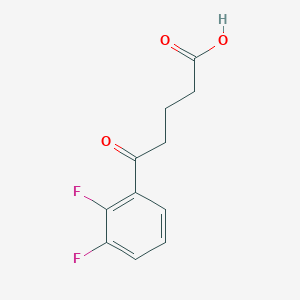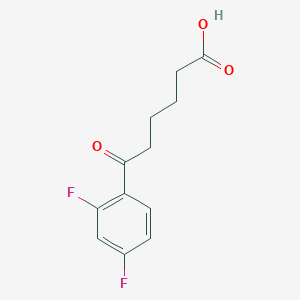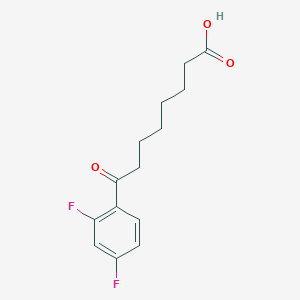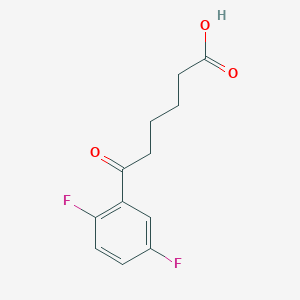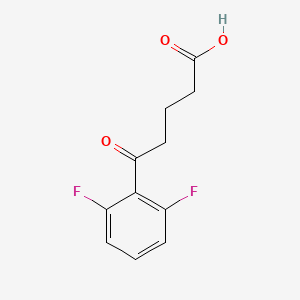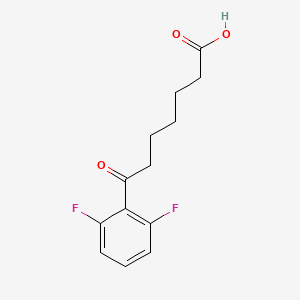
6-(4-Bromophenoxy)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6-(4-Bromophenoxy)nicotinonitrile” is a chemical compound with the molecular formula C12H7BrN2O . It has an average mass of 275.101 Da and a monoisotopic mass of 273.974182 Da .
Synthesis Analysis
A research paper titled “Synthesis and Characterization of Nicotinonitrile Derivatives as Efficient Corrosion Inhibitors for Acid Pickling of Brass Alloy in Nitric Acid” discusses the preparation of a series of nicotinonitrile compounds, including 2-((3-bromophenyl)-amino)-4, 6-dimethyl-nicotinonitrile . The compounds were characterized using Fourier transform infrared spectroscopy, proton nuclear magnetic resonance, mass spectrometry, and elemental analysis .
Molecular Structure Analysis
The molecule of “this compound” is non-planar . The central pyridine ring makes dihedral angles with the 4-bromo-phenyl and 4-ethoxy-phenyl rings .
Scientific Research Applications
Synthesis and Biological Activity
6-(4-Bromophenoxy)nicotinonitrile and its derivatives have been synthesized and studied for their biological activities. For instance, a study reported the synthesis of a compound derived from this compound, which showed significant antiprotozoal activity, particularly against Trypanosoma and Plasmodium falciparum. In vivo tests in mice showed that some of these compounds were curative at low dosages (Ismail et al., 2003).
Crystallography and Molecular Structure
The molecule of a nicotinonitrile derivative including a 4-bromophenyl group has been studied for its non-planar structure, with angles between the central pyridine ring and the attached phenyl rings. This research provides insights into the molecular configuration, which can be essential for understanding the chemical properties and reactivity of such compounds (Chantrapromma et al., 2009).
Antimicrobial Activities
Some derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. For example, a study explored the synthesis of novel pyrido[2,3-d]pyrimidine derivatives starting from a compound similar to this compound and assessed their antibacterial and antifungal activities (Behalo, 2008).
Corrosion Inhibition
Nicotinonitriles, including those related to this compound, have been studied as corrosion inhibitors. A study investigated the inhibition effect of two nicotinonitriles for mild steel in hydrochloric acid, revealing that these compounds can efficiently inhibit corrosion via adsorption on the metal surface (Singh et al., 2016).
Synthesis and Antioxidant Activity
Another research focused on synthesizing nicotinonitriles, including compounds similar to this compound, and evaluated their antioxidant properties. This study contributes to understanding the potential health benefits and chemical reactivity of these compounds (Gouda et al., 2016).
Safety and Hazards
properties
IUPAC Name |
6-(4-bromophenoxy)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrN2O/c13-10-2-4-11(5-3-10)16-12-6-1-9(7-14)8-15-12/h1-6,8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEJCHHYJORWJGE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=NC=C(C=C2)C#N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

